Chromatographic Interaction Potential: TPSA Elevation in Impurity B (80.32) Versus Impurity A (67.37) Drives Distinct Retention and Resolution
The topological polar surface area (TPSA) of Sorafenib EP Impurity B is 80.32 Ų , compared to 67.37 Ų for the structurally similar Sorafenib EP Impurity A (4-(4-aminophenoxy)-N-methylpicolinamide) . This 12.95 Ų difference arises from the substitution of the formamido group (–NHCHO) for the amino group (–NH2) and represents a 19.2% increase in TPSA. In reversed-phase HPLC method development, increased TPSA directly reduces LogP retention and enhances hydrogen bond acceptor capacity—Impurity B exhibits H_Acceptors = 4 and LogP = 1.8018 , while Impurity A has H_Acceptors = 3 and LogP ≈ 1.47 . These molecular descriptor differences produce statistically distinct chromatographic retention times and resolution (Rs) between peaks, directly impacting compliance with pharmacopeial system suitability criteria in analytical methods validated for Sorafenib drug substance and tablet formulations.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count as determinants of reversed-phase HPLC retention behavior |
|---|---|
| Target Compound Data | TPSA: 80.32 Ų; H_Acceptors: 4; LogP: 1.8018; Rotatable Bonds: 5 |
| Comparator Or Baseline | Sorafenib EP Impurity A (4-(4-aminophenoxy)-N-methylpicolinamide): TPSA: 67.37 Ų; H_Acceptors: 3; LogP: ~1.47 |
| Quantified Difference | ΔTPSA = +12.95 Ų (+19.2%); ΔH_Acceptors = +1; ΔLogP = +0.33 |
| Conditions | TPSA calculated via standard fragment-based method; LogP determined experimentally / in silico; retention behavior assessed in reversed-phase C18 HPLC conditions |
Why This Matters
The +19.2% higher TPSA of Impurity B versus Impurity A directly translates into differentiable chromatographic retention under standardized HPLC conditions, making these two impurities chromatographically non-interchangeable in method validation—incorrect selection will cause failure of system suitability criteria.
